(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted at position 3 with a thiophen-2-yl group and a hydrazide moiety at position 3. The hydrazide is further functionalized with a (Z)-configured pyridin-4-yl ethylidene group.
Properties
CAS No. |
1285635-72-4 |
|---|---|
Molecular Formula |
C15H13N5OS |
Molecular Weight |
311.36 |
IUPAC Name |
N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13N5OS/c1-10(11-4-6-16-7-5-11)17-20-15(21)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)(H,20,21)/b17-10- |
InChI Key |
KRLYIMOPFLLRPB-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=NC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-(pyridin-4-yl)ethanone with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule, with possible applications as an enzyme inhibitor or receptor modulator.
Medicine
The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of (Z)-N’-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CN in ) enhance stability but may reduce solubility. The thiophene moiety in the target compound contributes to π-stacking interactions.
- Stereochemistry : (Z)-configuration may enforce a specific molecular conformation, influencing intermolecular interactions compared to (E)-isomers .
Crystallographic and Computational Tools
Structural elucidation of such compounds relies on:
Biological Activity
(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a member of the pyrazole-carbohydrazide family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that includes a pyridine ring, a thiophene moiety, and a pyrazole core, which collectively contribute to its pharmacological potential.
Synthesis and Characterization
The synthesis of (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can be achieved through various methodologies, including condensation reactions involving hydrazones. The characterization of this compound typically involves techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structural integrity.
Biological Activities
Research indicates that (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibits several pharmacological activities:
Anticancer Activity
Studies have shown that compounds with similar structural features possess significant anticancer properties. For instance, derivatives of pyrazoles and thiophenes have been tested against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound's IC50 values indicate its potency in inhibiting cell growth:
Antimicrobial Activity
Compounds in the pyrazole class have also demonstrated antimicrobial effects. The presence of the thiophene moiety is particularly noted for enhancing activity against bacterial strains such as E. coli and S. aureus. Studies have reported that similar compounds exhibit broad-spectrum antimicrobial activity:
| Microorganism | Activity | Reference |
|---|---|---|
| E. coli | Moderate | |
| S. aureus | Significant | |
| Pseudomonas aeruginosa | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has been explored in various studies, showing promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6:
The biological activity of (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is believed to be mediated through multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells, contributing to its anticancer effects.
- Modulation of Inflammatory Pathways : By targeting specific inflammatory mediators, the compound can reduce inflammation.
Case Studies
Several studies have investigated the biological activity of hydrazone derivatives similar to (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide:
- Study on Antitumor Activity : A series of pyrazole derivatives were tested against HepG2 and A549 cell lines, revealing significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM, highlighting their potential as effective anticancer agents .
- Antimicrobial Screening : Hydrazone derivatives were assessed for their antimicrobial properties against various bacterial strains, showing promising results against E. coli and S. aureus, thus supporting the need for further exploration of their therapeutic applications .
Q & A
Basic: What synthetic strategies are recommended for preparing (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?
Methodological Answer:
The synthesis typically involves:
Core Pyrazole Formation : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, 1H-pyrazole-5-carboxylic acid derivatives can be synthesized via hydrazine hydrate reactions with substituted acetylthiophenes (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) .
Hydrazide Functionalization : Condensation of pyrazole-5-carboxylic acid hydrazides with aldehydes (e.g., 1-(pyridin-4-yl)ethanone) under acidic or reflux conditions to form the (Z)-configured hydrazone.
Stereochemical Control : Use of polar aprotic solvents (DMF, DMSO) and catalytic acetic acid to favor the Z-isomer, confirmed by NOESY NMR .
Key Validation : Monitor reaction progress via TLC and characterize intermediates using FT-IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (pyridyl proton signals at δ 8.5–8.7 ppm) .
Basic: How is the stereochemistry (Z/E) of the hydrazone moiety confirmed experimentally?
Methodological Answer:
- ¹H NMR Analysis : NOESY correlations between the pyridyl protons and the thiophene moiety confirm the Z-configuration due to spatial proximity .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) provides unambiguous assignment. For example, a similar compound, (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, showed a dihedral angle of 15.2° between the pyrazole and benzylidene planes in the E-form, whereas the Z-form exhibits a smaller angle .
Advanced: How can contradictory crystallographic data (e.g., disordered pyridyl groups) be resolved during structural refinement?
Methodological Answer:
- SHELXL Refinement : Use the PART and ISOR commands to model disorder. For example, partial occupancy refinement of pyridyl rings in SHELXL can resolve electron density ambiguities .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and OLEX2’s validation suite for hydrogen-bonding consistency .
- Case Example : A study on a triazole-pyrazole hybrid required splitting the pyridyl ring into two orientations with 60:40 occupancy, validated via residual density maps (<0.3 eÅ⁻³) .
Advanced: What computational methods are suitable for predicting the bioactivity of this compound against kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock into kinase ATP-binding pockets (e.g., Factor Xa). Parameterize the hydrazone moiety with GAFF2 force fields and assign partial charges via AM1-BCC .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. For example, a pyrazole-carboxamide analog showed ΔGbind = −9.2 kcal/mol against Factor Xa, with key interactions at Ser195 and Gly216 .
- QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. furan) with IC₅₀ values using MLR or Random Forest algorithms .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. IR) be reconciled during characterization?
Methodological Answer:
- Orthogonal Techniques :
- IR-NMR Cross-Validation : If IR shows a C=N stretch at ~1600 cm⁻¹ but NMR lacks imine proton signals, consider tautomerization (e.g., enol-keto forms). Use DMSO-d₆ to stabilize the hydrazone form .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ions (e.g., [M+H]⁺ at m/z 368.0921 for C₁₆H₁₄N₅OS) and rule out impurities .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C can resolve broadening caused by slow conformational exchange .
Basic: What are the recommended conditions for recrystallization to obtain X-ray-quality crystals?
Methodological Answer:
- Solvent Screening : Use a 1:3 mixture of DCM:MeOH for slow evaporation. For hydrazone derivatives, adding 5% ethyl acetate improves crystal lattice packing .
- Temperature Gradient : Cool from 50°C to 4°C at 2°C/hour. A study on a pyrazoline derivative achieved 0.2 × 0.1 × 0.1 mm³ crystals using this method .
- Additives : Trace trifluoroacetic acid (TFA) can protonate the pyridyl nitrogen, enhancing crystal symmetry .
Advanced: How does the thiophene substituent influence electronic properties compared to phenyl analogs?
Methodological Answer:
- DFT Calculations : At the B3LYP/6-31G* level, the thiophene ring increases electron density at the pyrazole C-3 position (Mulliken charge: −0.12 vs. −0.08 for phenyl), enhancing nucleophilic reactivity .
- Electrochemical Profiling : Cyclic voltammetry in acetonitrile shows a redox peak at −1.2 V (vs. Ag/AgCl) for thiophene, absent in phenyl analogs, due to sulfur’s lone-pair donation .
Basic: What safety protocols are advised for handling hydrazine derivatives during synthesis?
Methodological Answer:
- Engineering Controls : Use fume hoods with >0.5 m/s face velocity and explosion-proof refrigerators for hydrazine storage .
- Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil), Tyvek suits, and full-face respirators with P100 filters.
- Waste Disposal : Quench excess hydrazine with 10% HCl before aqueous disposal .
Table 1: Comparative Spectroscopic Data for Pyrazole-Hydrazone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
